ethyl 2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate ethyl 2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19995407
InChI: InChI=1S/C18H19N3O3S/c1-3-24-17(23)14-11-25-18(19-14)20-16(22)9-8-12-10-21(2)15-7-5-4-6-13(12)15/h4-7,10-11H,3,8-9H2,1-2H3,(H,19,20,22)
SMILES:
Molecular Formula: C18H19N3O3S
Molecular Weight: 357.4 g/mol

ethyl 2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

CAS No.:

Cat. No.: VC19995407

Molecular Formula: C18H19N3O3S

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate -

Specification

Molecular Formula C18H19N3O3S
Molecular Weight 357.4 g/mol
IUPAC Name ethyl 2-[3-(1-methylindol-3-yl)propanoylamino]-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C18H19N3O3S/c1-3-24-17(23)14-11-25-18(19-14)20-16(22)9-8-12-10-21(2)15-7-5-4-6-13(12)15/h4-7,10-11H,3,8-9H2,1-2H3,(H,19,20,22)
Standard InChI Key VLNWURRXWWTQNK-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CSC(=N1)NC(=O)CCC2=CN(C3=CC=CC=C32)C

Introduction

Ethyl 2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound characterized by its unique structural features, which include an indole moiety and a thiazole ring. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities. The molecular formula of this compound is C15H18N4O2S, with a molecular weight of approximately 318.39 g/mol.

Structural Features

The compound's structure is notable for the integration of an indole moiety with a thiazole core. This arrangement may enhance its bioactivity compared to other similar compounds lacking these features. The indole component is known to interact with various receptors and enzymes, potentially modulating their activity. The thiazole ring may also play a role in enzyme inhibition or receptor modulation, leading to significant changes in cellular processes.

Synthesis

The synthesis of ethyl 2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate typically involves several steps, starting with the preparation of the indole and thiazole components, followed by their coupling to form the final product. Common solvents include dichloromethane or dimethylformamide, and purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Biological Activity

Research indicates that compounds with similar structures often exhibit anti-inflammatory and anticancer properties, suggesting that ethyl 2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate may have therapeutic potential. The biological activity of this compound is primarily attributed to its indole moiety, which is known to interact with various receptors and enzymes.

Analytical Techniques

Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry can be employed to confirm the identity and purity of the compound. These methods provide detailed structural information and help in assessing the compound's chemical properties.

Comparison with Similar Compounds

Several compounds share structural or functional similarities with ethyl 2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate. Notable examples include:

Compound NameStructure FeaturesBiological Activity
Tryprostatin AIndole derivativeAnticancer
N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamideIndole moiety linked via aminoethyl chainNeuroprotective
Ethyl 2-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylateChloro-substituted indoleAnticoagulant

Potential Applications

Ethyl 2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate has potential applications in medicinal chemistry, particularly in drug discovery and development. Its unique structural features suggest potential interactions with enzymes involved in various pathways, making it a candidate for further pharmacological studies.

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